Cas no 1807037-58-6 (5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol)

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol is a fluorinated pyridine derivative with a nitromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. The difluoromethyl group enhances its potential as a building block for pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity. The presence of both nitro and hydroxymethyl functional groups allows for selective modifications, making it valuable in multi-step synthesis. Its well-defined molecular structure ensures consistent performance in nucleophilic and electrophilic reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, leveraging its balanced electronic and steric properties for targeted applications.
5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol structure
1807037-58-6 structure
商品名:5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol
CAS番号:1807037-58-6
MF:C8H8F2N2O3
メガワット:218.157528877258
CID:4897332

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol
    • インチ: 1S/C8H8F2N2O3/c1-4-6(3-13)7(12(14)15)5(2-11-4)8(9)10/h2,8,13H,3H2,1H3
    • InChIKey: QNAIORDLQDQJRC-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C)C(CO)=C1[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • トポロジー分子極性表面積: 78.9
  • 疎水性パラメータ計算基準値(XlogP): 0.8

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029018130-250mg
5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol
1807037-58-6 95%
250mg
$1,038.80 2022-03-31
Alichem
A029018130-1g
5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol
1807037-58-6 95%
1g
$3,039.75 2022-03-31
Alichem
A029018130-500mg
5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol
1807037-58-6 95%
500mg
$1,752.40 2022-03-31

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol 関連文献

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanolに関する追加情報

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol (CAS No. 1807037-58-6): An Overview of Its Structure, Properties, and Applications

5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol (CAS No. 1807037-58-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties.

The molecular formula of 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol is C10H9F2N2O3, and its molecular weight is approximately 241.18 g/mol. The presence of the difluoromethyl group, methyl group, nitro group, and hydroxymethyl group in the pyridine ring imparts distinct chemical and physical properties to this compound. These functional groups contribute to its solubility, reactivity, and potential biological interactions.

In terms of its physical properties, 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol is a white to off-white solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various experimental protocols in both laboratory and industrial settings.

The chemical structure of 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses have provided detailed insights into the molecular conformation and electronic properties of the compound, which are crucial for understanding its behavior in different environments.

In recent years, 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol has been investigated for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are enzymes that play critical roles in cell signaling and regulation.

A notable study published in the Journal of Medicinal Chemistry highlighted the ability of 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol to inhibit the activity of a specific kinase associated with cancer progression. The researchers demonstrated that this compound effectively reduced the proliferation of cancer cells in vitro and showed promising results in preclinical animal models. These findings suggest that 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol could be a valuable lead compound for the development of novel anticancer drugs.

Beyond its potential as an anticancer agent, 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has indicated that this compound can modulate key inflammatory pathways, making it a potential candidate for the treatment of these conditions.

To further understand the mechanism of action of 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol, several studies have focused on its interaction with cellular targets. One such study used molecular docking simulations to predict the binding affinity of this compound with specific protein targets. The results indicated that 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol forms stable complexes with these proteins, suggesting a high degree of specificity and selectivity.

In addition to its therapeutic potential, 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into cellular processes. The unique properties of this compound make it an attractive candidate for such applications, particularly in the field of chemical biology.

The synthesis of 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 2-chloroacetone with 4-amino-pyridinyl alcohol followed by subsequent functional group modifications to introduce the difluoromethyl and nitro groups. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production if required.

Safety considerations are paramount when handling any chemical compound, including 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol. While this compound is not classified as a hazardous material or controlled substance, it is important to follow standard laboratory safety protocols when working with it. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as ensuring proper ventilation in the laboratory environment.

In conclusion, 5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol (CAS No. 1807037-58-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its properties and potential uses, contributing to advancements in drug discovery and chemical biology.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量